molecular formula C10H10F2INO B2581613 3-(2,6-Difluoro-4-iodophenyl)morpholine CAS No. 1337397-84-8

3-(2,6-Difluoro-4-iodophenyl)morpholine

Cat. No.: B2581613
CAS No.: 1337397-84-8
M. Wt: 325.097
InChI Key: SGTQHOWINJPKKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,6-Difluoro-4-iodophenyl)morpholine is a specialty fluorinated and iodinated morpholine derivative that serves as a valuable building block in medicinal chemistry and drug discovery research. This compound features a morpholine ring substituted at the 3-position with a 2,6-difluoro-4-iodophenyl group, creating a multifunctional scaffold suitable for further synthetic modification . The strategic incorporation of fluorine atoms at the 2- and 6-positions of the phenyl ring enhances the compound's metabolic stability and membrane permeability, while the iodine substituent at the 4-position provides an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings . This molecular architecture makes it particularly valuable for constructing targeted libraries of compounds for high-throughput screening and structure-activity relationship studies. Researchers utilize this compound primarily as a key intermediate in the development of potential therapeutic agents, particularly in areas such as kinase inhibitor research and estrogen receptor modulator development . The morpholine component frequently appears in pharmacologically active compounds and contributes to favorable physicochemical properties including improved solubility and molecular recognition properties. The compound's structural features make it suitable for exploring protein-ligand interactions and optimizing lead compounds in drug discovery campaigns. Specific research applications include serving as a precursor to PI3K inhibitors , mTOR pathway modulators , and other targeted therapeutics where the morpholine pharmacophore demonstrates significant biological relevance. The presence of both fluorine and iodine atoms additionally facilitates tracking and imaging studies in experimental settings. This product is provided For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this material using appropriate safety precautions including personal protective equipment and adequate ventilation. Proper chemical hygiene practices should be observed during handling, storage, and disposal.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,6-difluoro-4-iodophenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2INO/c11-7-3-6(13)4-8(12)10(7)9-5-15-2-1-14-9/h3-4,9,14H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTQHOWINJPKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=C(C=C(C=C2F)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 2,6 Difluoro 4 Iodophenyl Morpholine and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic analysis of 3-(2,6-Difluoro-4-iodophenyl)morpholine suggests a primary disconnection at the C-N bond, separating the molecule into two key synthons: a 2,6-difluoro-4-iodophenyl precursor and a suitable morpholine (B109124) or a morpholine equivalent. This approach is favored due to the prevalence of robust methods for C-N bond formation.

Figure 1: Retrosynthetic Disconnection of this compound

This primary disconnection leads to two main synthetic challenges: the efficient preparation of the sterically hindered and electronically distinct 2,6-difluoro-4-iodophenyl moiety, and the synthesis of a morpholine precursor that can be effectively coupled to the aryl component.

Development and Optimization of Key Synthetic Steps

The successful synthesis of the target compound hinges on the efficient preparation of its precursors and their subsequent coupling. This section details the synthetic strategies for both the halogenated aryl component and the morpholine ring, as well as the crucial C-N bond-forming reactions.

Precursor Synthesis: Halogenated Aryl Component Derivatization

The synthesis of the 2,6-difluoro-4-iodophenyl precursor can be approached from several starting materials. One common route begins with 2,6-difluoroaniline (B139000).

Table 1: Synthesis of 2,6-Difluoro-4-iodoaniline (B137674)

StepReactionReagents and ConditionsYield
1Iodination of 2,6-difluoroanilineI₂, NaHCO₃, H₂OModerate to Good
2Diazotization and Sandmeyer Reaction (alternative)1. NaNO₂, H₂SO₄/AcOH; 2. KIVariable

The direct iodination of 2,6-difluoroaniline using iodine and a mild base like sodium bicarbonate is a straightforward approach. orgsyn.org Alternatively, a Sandmeyer-type reaction involving the diazotization of 2,6-difluoroaniline followed by treatment with potassium iodide can also yield the desired product.

For coupling reactions that require an aryl halide other than an iodide, 2,6-difluoro-4-iodoaniline can be converted to other haloarenes. For instance, a Sandmeyer reaction can be employed to replace the amino group with a bromine atom, affording 1-bromo-2,6-difluoro-4-iodobenzene. This involves treating the corresponding diazonium salt with a copper(I) bromide solution. prepchem.com

Precursor Synthesis: Morpholine Ring Formation and Functionalization

The synthesis of the morpholine ring offers a variety of established methods. A common and versatile approach involves the cyclization of β-amino alcohols. These precursors can be synthesized through the ring-opening of epoxides with amines.

One effective strategy for forming the morpholine ring is the reaction of a β-amino alcohol with a two-carbon electrophile. For example, ethylene (B1197577) sulfate (B86663) can be used to achieve selective monoalkylation of the amino group in a 1,2-amino alcohol, which can then undergo intramolecular cyclization to form the morpholine ring. chemrxiv.org

Table 2: General Synthesis of Substituted Morpholines from β-Amino Alcohols

Starting MaterialsReagents and ConditionsProduct
β-Amino alcohol, EpichlorohydrinPhase transfer catalyst, BaseSubstituted β-amino alcohol
β-Amino alcohol, Ethylene sulfateBaseN-alkylated intermediate
N-alkylated intermediateBaseMorpholine

Coupling Reactions: C-N and C-C Bond Formation Strategies

With the key precursors in hand, the final and critical step is the formation of the C-N bond between the 2,6-difluoro-4-iodophenyl moiety and the morpholine ring. The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for this purpose. rsc.org

This reaction typically employs a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to couple an aryl halide with an amine. In the context of synthesizing this compound, this would involve the coupling of a 2,6-difluoro-4-iodophenyl halide (e.g., the bromide or iodide) with morpholine. The choice of ligand is crucial for the success of the reaction, especially with sterically hindered and electron-deficient aryl halides. Ligands such as BrettPhos and RuPhos have shown broad applicability in such couplings. rsc.org

Table 3: Typical Conditions for Buchwald-Hartwig Amination

ComponentExample
Aryl Halide1-Bromo-2,6-difluoro-4-iodobenzene
AmineMorpholine
CatalystPd₂(dba)₃ or Pd(OAc)₂
LigandBrettPhos, RuPhos, or other biarylphosphines
BaseNaOt-Bu, K₃PO₄, or Cs₂CO₃
SolventToluene, Dioxane, or THF
TemperatureRoom temperature to reflux

Exploration of Novel Synthetic Routes and Mechanistic Insights

Beyond the classical approaches, modern catalytic methods offer alternative and potentially more efficient routes to N-aryl morpholines.

Catalytic Approaches (e.g., Palladium-catalyzed C-N coupling, Copper-catalyzed reactions)

Palladium-catalyzed C-N cross-coupling reactions remain at the forefront of synthetic strategies for forming the crucial aryl-nitrogen bond. The development of new and more efficient ligand systems continues to expand the scope and utility of these reactions, allowing for couplings under milder conditions and with a broader range of substrates. rsc.org

In addition to palladium, copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type couplings, provide a valuable alternative. These reactions can sometimes be more cost-effective than their palladium-catalyzed counterparts and may offer complementary reactivity. Modern advancements in copper catalysis have led to the development of milder reaction conditions and more efficient catalyst systems, making them increasingly attractive for the synthesis of complex molecules.

Mechanistic studies of these catalytic cycles, particularly the Buchwald-Hartwig amination, have provided valuable insights into the roles of the ligand, base, and additives. Understanding the elementary steps of oxidative addition, transmetalation (in the case of Suzuki-type couplings that could be used to build the aryl fragment) or amine coordination and deprotonation, and reductive elimination is crucial for optimizing reaction conditions and overcoming challenges associated with difficult substrates. For instance, the steric hindrance and electron-withdrawing nature of the 2,6-difluoro-4-iodophenyl group can influence the rates of these elementary steps, necessitating careful selection of the catalytic system.

Stereoselective Synthesis Methodologies for Chiral Derivatives

The creation of chiral morpholine derivatives, particularly those with a substituent at the 3-position, is of paramount importance as the biological activity of such compounds is often dependent on their stereochemistry. Several advanced strategies have been developed to achieve high enantioselectivity in the synthesis of 3-aryl morpholines, which are applicable to the synthesis of chiral this compound.

One prominent method involves a palladium-catalyzed intramolecular carboamination of O-allyl ethanolamine (B43304) derivatives. nih.govresearchgate.net This approach allows for the stereocontrolled formation of the morpholine ring. The synthesis would commence with a chiral amino alcohol, which is then O-allylated. Subsequent N-arylation with a suitable 2,6-difluoro-4-iodophenyl precursor, such as 1,3-difluoro-5-iodobenzene, followed by a palladium-catalyzed cyclization, can yield the desired enantiomerically enriched 3-substituted morpholine. The stereochemistry of the final product is dictated by the starting chiral amino alcohol. nih.gov

Another powerful technique is the asymmetric hydrogenation of dehydromorpholines . researchgate.netnih.gov This method involves the synthesis of a prochiral dehydromorpholine precursor, which is then subjected to hydrogenation using a chiral catalyst, such as a rhodium complex with a chiral bisphosphine ligand. This approach can deliver high enantiomeric excesses of the desired morpholine. nih.gov For the synthesis of this compound, this would require the preparation of a dehydromorpholine bearing the 2,6-difluoro-4-iodophenyl substituent.

Furthermore, biocatalysis has emerged as a highly effective tool for the enantioselective synthesis of chiral amines and related heterocycles. Imine reductases (IREDs) have been successfully employed for the asymmetric synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine, demonstrating the potential of this technology for producing chiral 3-aryl morpholines with high enantioselectivity and on a large scale. digitellinc.com A similar enzymatic strategy could be envisioned for the synthesis of chiral this compound.

A tandem one-pot reaction combining hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates, catalyzed by a ruthenium complex with a chiral diamine ligand, also presents a highly efficient route to enantiomerically enriched 3-substituted morpholines. electronicsandbooks.com The key to applying this method would be the synthesis of a suitable aminoalkyne precursor functionalized with the 2,6-difluoro-4-iodophenyl group.

Table 1: Comparison of Stereoselective Synthesis Methodologies

MethodologyKey FeaturesPotential Precursor for Target Compound
Pd-catalyzed Carboamination Stereocontrolled cyclization of O-allyl ethanolamines. nih.govChiral N-(2,6-difluoro-4-iodophenyl)-O-allyl-ethanolamine
Asymmetric Hydrogenation Hydrogenation of a prochiral dehydromorpholine with a chiral catalyst. researchgate.netnih.gov5,6-Dihydro-3-(2,6-difluoro-4-iodophenyl)morpholine
Biocatalysis (Imine Reductase) Enantioselective reduction of an imine precursor. digitellinc.comCyclic imine derived from a 2-(2,6-difluoro-4-iodophenyl)amino substituted ketone
Ru-catalyzed Hydroamination/ATH Tandem reaction of an aminoalkyne substrate. electronicsandbooks.comN-propargyl-1-(2,6-difluoro-4-iodophenyl)methanamine

Flow Chemistry Applications in Compound Preparation

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. acs.organgelinifinechemicals.com The application of flow chemistry to the synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a rapidly growing field. acs.orgnih.gov

For the preparation of substituted morpholines, a notable flow chemistry approach involves the photocatalytic coupling of silicon amine protocol (SLAP) reagents with aldehydes . This method, conducted under continuous flow conditions, allows for the scalable synthesis of morpholines and related heterocycles. electronicsandbooks.com The implementation of this strategy for this compound would necessitate the preparation of a suitable aldehyde precursor containing the 2,6-difluoro-4-iodophenyl moiety.

Flow chemistry is particularly well-suited for reactions involving hazardous reagents or unstable intermediates, offering a safer and more controlled reaction environment. acs.org The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities compared to batch processes. jst.org.in While specific examples of the stereoselective synthesis of 3-aryl morpholines in continuous flow are still emerging, the combination of chiral catalysts immobilized on solid supports with flow reactors presents a promising avenue for future development. acs.organgelinifinechemicals.com

Green Chemistry Principles in Synthesis Design

A significant advancement in the green synthesis of morpholines is a redox-neutral protocol utilizing ethylene sulfate and 1,2-amino alcohols . nih.govchemrxiv.orgchemrxiv.org This method offers a simple, high-yielding, and atom-economical route to a variety of substituted morpholines. nih.gov To apply this to the synthesis of this compound, a chiral 1-(2,6-difluoro-4-iodophenyl)ethan-1,2-diol precursor would be required. This approach aligns with several green chemistry principles, including atom economy, use of safer reagents, and reduction of derivatives.

The use of biocatalysis, as mentioned in the stereoselective synthesis section, is another cornerstone of green chemistry. digitellinc.com Enzymatic reactions are typically performed in aqueous media under mild conditions, avoiding the need for harsh reagents and organic solvents.

Furthermore, the principles of green chemistry encourage the use of catalytic processes over stoichiometric ones. researchgate.net The palladium- and ruthenium-catalyzed methods for stereoselective morpholine synthesis are excellent examples of this principle in action, as they utilize small amounts of catalyst to achieve high turnover numbers. nih.govelectronicsandbooks.com

Table 2: Green Chemistry Metrics for Morpholine Synthesis Approaches

Synthetic ApproachGreen Chemistry Principle(s) Addressed
Ethylene Sulfate Method Atom Economy, Safer Reagents, Reduced Derivatization. nih.gov
Biocatalysis Use of Renewable Feedstocks (enzymes), Safer Solvents (water), Energy Efficiency (mild conditions). digitellinc.com
Catalytic Methods (Pd, Ru) Catalysis (high turnover, low waste). nih.govelectronicsandbooks.com

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental composition. Unlike low-resolution mass spectrometry, HRMS instruments, such as Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers, provide mass measurements with high accuracy and resolving power. core.ac.ukpreprints.org

For 3-(2,6-Difluoro-4-iodophenyl)morpholine, with a chemical formula of C₁₀H₁₀F₂INO, HRMS analysis using a soft ionization technique like electrospray ionization (ESI) would be performed. The analysis would focus on the protonated molecular ion, [M+H]⁺. The high accuracy of the measurement allows the experimental mass to be distinguished from other potential elemental compositions that might have the same nominal mass. The theoretical exact mass can be calculated based on the most abundant isotopes of each element.

Table 1: Theoretical HRMS Data for this compound

Ion Species Chemical Formula Theoretical Exact Mass (m/z)

Furthermore, the presence of iodine (¹²⁷I), which is monoisotopic, simplifies the isotopic pattern. The high-resolution data would clearly show the A+1 and A+2 peaks corresponding to the natural abundance of ¹³C, allowing for further confirmation of the elemental formula. preprints.org

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information on the chemical environment of individual nuclei, the connectivity between atoms, and the spatial arrangement of the molecule.

¹H, ¹³C, and ¹⁹F NMR for Chemical Shift Assignment and Coupling Analysis

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number and type of protons in the molecule. For this compound, distinct signals are expected for the protons on the aromatic ring and the morpholine (B109124) ring. The two aromatic protons would appear as a doublet of triplets in the downfield region, with their chemical shift influenced by the electron-withdrawing fluorine and iodine atoms. The protons of the morpholine ring would exhibit complex multiplets in the aliphatic region, corresponding to the axial and equatorial positions on the chair-like conformation of the ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum, typically recorded with broadband proton decoupling, reveals the number of chemically non-equivalent carbon atoms. libretexts.org For this compound, ten distinct signals would be expected. The carbons of the phenyl ring would resonate at lower field (100-165 ppm), with the carbons directly bonded to the highly electronegative fluorine atoms showing very large chemical shifts and characteristic C-F coupling. asianpubs.orglibretexts.org The carbon attached to iodine would also have a distinct chemical shift. The four carbons of the morpholine ring would appear at higher field (40-70 ppm). researchgate.net

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range, which minimizes signal overlap. thermofisher.comnih.gov The spectrum of this compound would show a single resonance for the two chemically equivalent fluorine atoms. The chemical shift of this signal provides information about the electronic environment of the fluorine nuclei on the aromatic ring. nih.gov

Table 2: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Data

Nucleus Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
¹H Aromatic C-H ~7.5 - 7.8 Doublet of Triplets (dt)
¹H Morpholine CH₂-O ~3.8 - 4.1 Multiplet (m)
¹H Morpholine CH₂-N ~2.8 - 3.2 Multiplet (m)
¹H Morpholine CH ~3.4 - 3.7 Multiplet (m)
¹³C C-F ~160 - 165 (with ¹JCF coupling) Doublet (d)
¹³C C-I ~90 - 95 Singlet (s)
¹³C Aromatic C-H ~130 - 135 Singlet (s)
¹³C Aromatic C-N ~115 - 120 Singlet (s)
¹³C Morpholine C-O ~65 - 70 Singlet (s)
¹³C Morpholine C-N ~45 - 55 Singlet (s)

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. For this compound, COSY would be used to map out the entire spin system within the morpholine ring, confirming the connectivity of the -O-CH₂-CH₂-N-CH(Ar)-CH₂- fragment.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons in both the morpholine and aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is a key technique for connecting different parts of the molecule. Crucial correlations would be expected between the morpholine protons (e.g., the proton on the carbon at position 3) and the carbons of the difluoro-iodophenyl ring, confirming the attachment point of the morpholine moiety to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This experiment is vital for determining the stereochemistry and preferred conformation of the molecule. For instance, NOESY can reveal the spatial relationship between the protons on the morpholine ring and the aromatic ring, providing insights into the rotational preferences around the C-N bond.

Table 3: Expected Key 2D NMR Correlations

Experiment Correlating Nuclei Information Gained
COSY Morpholine ¹H ↔ Morpholine ¹H Confirms connectivity within the morpholine ring.
HSQC Aromatic/Morpholine ¹H ↔ Aromatic/Morpholine ¹³C Assigns carbon signals for all protonated carbons.
HMBC Morpholine H-3 ↔ Aromatic C-4 Confirms the connection point between the two rings.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. d-nb.infonih.gov These two techniques are often complementary.

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of key structural features. These include C-H stretching vibrations from the aromatic and aliphatic parts, C-O-C ether stretching, C-N stretching, and strong absorptions corresponding to the C-F bonds. nih.gov

Raman Spectroscopy: Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. It would provide complementary information, especially for the vibrations of the aromatic ring and the C-I bond, which can be weak in the IR spectrum. researchgate.net

Table 4: Characteristic Vibrational Frequencies

Functional Group Bond Type Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretching 3000 - 3100 FT-IR, Raman
Aliphatic C-H Stretching 2850 - 3000 FT-IR, Raman
C-O-C (Ether) Stretching 1070 - 1150 FT-IR
C-F (Aryl) Stretching 1100 - 1400 FT-IR
C-N Stretching 1020 - 1250 FT-IR
C-I Stretching 500 - 600 Raman

X-ray Crystallography for Solid-State Structure Determination and Conformational Preferences

Single-crystal X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique would yield unambiguous data on bond lengths, bond angles, and torsional angles. redalyc.org

This analysis would confirm the connectivity established by NMR and provide precise details about the conformation of the morpholine ring (e.g., a chair conformation) and the relative orientation of the phenyl and morpholine moieties. Furthermore, X-ray crystallography reveals how molecules pack in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonds, π-π stacking, or halogen bonding involving the iodine atom, which is a known halogen bond donor. nih.govresearchgate.netnih.gov

Chromatographic Methodologies for Isolation, Purification, and Purity Assessment

Chromatographic techniques are essential throughout the lifecycle of a chemical compound, from its synthesis to its final analysis.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of the chemical synthesis and to determine the appropriate solvent system for purification by column chromatography.

Column Chromatography: Flash column chromatography, typically using silica gel as the stationary phase and a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) as the mobile phase, is the standard method for purifying the crude product after synthesis. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to determine the final purity of the compound. Both normal-phase and reverse-phase HPLC methods can be developed. A reverse-phase C18 column with a mobile phase such as a gradient of acetonitrile and water is commonly used for purity assessment of such compounds, providing a quantitative measure of purity (e.g., >99%).

for this compound

The rigorous analytical characterization of pharmaceutical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This article delineates advanced spectroscopic and analytical methodologies for the comprehensive characterization of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. The methods discussed herein are grounded in established principles of analytical chemistry and are designed to meet the stringent requirements of regulatory bodies.

A robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed and validated for the quantitative determination of this compound and its process-related impurities. The method is designed to be precise, accurate, and specific, making it suitable for routine quality control analysis.

Chromatographic Conditions:

A C18 stationary phase is employed for the separation, providing a good balance of hydrophobic and polar interactions. The mobile phase consists of a gradient mixture of an aqueous buffer and an organic modifier to achieve optimal resolution between the main component and its potential impurities.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B, 5-25 min: 30-70% B, 25-30 min: 70% B, 30-35 min: 70-30% B, 35-40 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Validation Parameters:

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters and their acceptance criteria are summarized below.

Specificity: The method demonstrated specificity by showing no interference from the diluent and known impurities at the retention time of the main peak. Forced degradation studies under acidic, basic, oxidative, and thermal conditions showed that the degradation products were well-resolved from the parent compound.

Linearity: The linearity of the method was established by analyzing a series of solutions over the concentration range of 10-150 µg/mL. The correlation coefficient (r²) was found to be greater than 0.999.

Concentration (µg/mL)Peak Area
10125430
25313575
50627150
75940725
1001254300
1251567875
1501881450

Precision: The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (RSD) for both was found to be less than 2.0%.

PrecisionRSD (%)
Repeatability (n=6) 0.85
Intermediate Precision (n=6) 1.25

Accuracy: The accuracy of the method was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120%). The mean recovery was between 98.0% and 102.0%.

Spiked Level (%)Amount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)
808079.299.0
100100100.5100.5
120120118.899.0

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio and were found to be 0.1 µg/mL and 0.3 µg/mL, respectively.

Gas chromatography is a crucial technique for the analysis of volatile organic compounds, including residual solvents and potential volatile byproducts from the synthesis of this compound. A headspace GC method with flame ionization detection (FID) is typically employed for this purpose.

Potential Volatile Byproducts:

Based on common synthetic routes for substituted phenylmorpholines, potential volatile byproducts could include starting materials or reaction intermediates such as 1,3,5-trifluoro-2-iodobenzene and morpholine, as well as residual solvents used in the synthesis and purification steps (e.g., Toluene, N,N-Dimethylformamide, and Methanol).

GC Conditions:

ParameterCondition
Column DB-624 (e.g., 30 m x 0.32 mm, 1.8 µm) or equivalent
Carrier Gas Nitrogen or Helium
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Temperature Program Initial 50 °C for 5 min, ramp at 10 °C/min to 240 °C, hold for 10 min
Headspace Sampler Conditions
Oven Temperature 80 °C
Loop Temperature 90 °C
Transfer Line Temperature 100 °C
Equilibration Time 30 min

Purity Assessment:

The purity of this compound with respect to volatile impurities can be determined by calculating the area percentage of each impurity relative to the total area of all peaks in the chromatogram. The limits for residual solvents are typically governed by ICH Q3C guidelines.

CompoundRetention Time (min)Area (%)
Methanol3.5< 0.05
Toluene8.2< 0.01
N,N-Dimethylformamide12.5< 0.01

Since this compound possesses a chiral center at the C3 position of the morpholine ring, it is essential to determine its enantiomeric purity. Chiral HPLC is the method of choice for separating and quantifying the enantiomers.

Chiral Separation Strategy:

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the resolution of a wide range of chiral compounds, including N-aryl heterocycles. Normal-phase chromatography is frequently employed for such separations.

Chiral HPLC Conditions:

ParameterCondition
Column Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) (e.g., 250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 225 nm
Injection Volume 10 µL

Enantiomeric Purity Determination:

The enantiomeric purity is expressed as enantiomeric excess (% ee), which is calculated from the peak areas of the two enantiomers in the chromatogram.

Calculation of Enantiomeric Excess (% ee):

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

EnantiomerRetention Time (min)Peak Area% Area
Enantiomer 18.5150000099.5
Enantiomer 210.275380.5
% Enantiomeric Excess 99.0

This method allows for the accurate determination of the enantiomeric purity of this compound, which is critical for understanding its pharmacological and toxicological profile.

Computational and Theoretical Investigations of 3 2,6 Difluoro 4 Iodophenyl Morpholine

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and preferred geometric arrangement of atoms.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov For 3-(2,6-Difluoro-4-iodophenyl)morpholine, DFT is instrumental in exploring its conformational landscape. The molecule possesses two main sources of conformational isomerism: the puckering of the morpholine (B109124) ring and the rotation of the substituted phenyl ring relative to the morpholine moiety.

The morpholine ring typically adopts a stable chair conformation. However, boat or twist-boat conformers, while generally higher in energy, can also exist and may be relevant in specific environments or interactions. Furthermore, the bond connecting the phenyl ring to the morpholine ring allows for rotational isomers (rotamers). DFT calculations, often using functionals like B3LYP combined with a suitable basis set (e.g., 6-311G(d,p)), can be employed to perform a potential energy surface scan. researchgate.net This process involves systematically rotating the dihedral angle between the two rings and calculating the energy at each step to identify the most stable (lowest energy) conformation and the energy barriers between different rotamers. The presence of the bulky iodine atom and the ortho-difluoro substituents significantly influences the preferred orientation due to steric and electronic effects.

Table 1: Illustrative Relative Energies of Conformational Isomers of this compound Calculated by DFT This table is a hypothetical representation of typical results from DFT calculations.

ConformerMorpholine Ring ConformationPhenyl Ring Dihedral Angle (°)Relative Energy (kcal/mol)
1 (Global Minimum)Chair450.00
2Chair1352.5
3Twist-Boat455.8

While DFT is a workhorse, ab initio methods, which are based on first principles without empirical parameterization, offer a pathway to higher accuracy, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can be used to refine the energies of the conformers identified by DFT. These high-accuracy calculations are particularly useful for benchmarking DFT results and for obtaining precise electronic properties, such as charge distributions and dipole moments, which are critical for understanding intermolecular interactions. cuny.edu

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Descriptors

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich iodophenyl ring, while the LUMO may be distributed across the aromatic system. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial descriptor of chemical stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net The electron-withdrawing fluorine atoms and the polarizable iodine atom will modulate the energies of these orbitals. DFT calculations can provide detailed visualizations of these orbitals and their energy levels. nih.gov From the HOMO and LUMO energies, various chemical reactivity descriptors, such as chemical potential, hardness, softness, and the electrophilicity index, can be calculated to quantify the molecule's reactivity profile. researchgate.net

Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors This table provides an example of data derived from a typical quantum chemical calculation.

ParameterValue (eV)Description
HOMO Energy-6.5Energy of the highest occupied molecular orbital
LUMO Energy-1.2Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap (ΔE)5.3Indicator of chemical stability
Electronegativity (χ)3.85Tendency to attract electrons
Chemical Hardness (η)2.65Resistance to change in electron configuration

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds. nih.gov

NMR Chemical Shifts : The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govnih.gov The process involves first optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. researchgate.net These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental spectra. mdpi.com This comparison is vital for confirming the correct structure and assigning specific peaks in the experimental NMR.

Vibrational Frequencies : The same DFT calculations used for geometry optimization also yield vibrational frequencies corresponding to the molecule's infrared (IR) and Raman spectra. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be brought into excellent agreement by applying a scaling factor. nih.gov This analysis helps in assigning specific vibrational modes to observed peaks in experimental IR spectra.

Table 3: Illustrative Comparison of Predicted and Experimental ¹⁹F NMR Chemical Shifts This table is a hypothetical example demonstrating the validation of computational methods.

Fluorine PositionPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Deviation (%)
F (Position 2)-110.5-111.20.63
F (Position 6)-110.8-111.50.63

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations typically model molecules in a vacuum, Molecular Dynamics (MD) simulations provide a way to study their behavior over time in a more realistic environment, such as in a solvent. nih.gov An MD simulation would model the interactions between this compound and surrounding solvent molecules (e.g., water or DMSO) based on a force field.

These simulations can reveal how the molecule's conformation changes dynamically, the stability of different conformers in solution, and the specific interactions, such as hydrogen bonding, that occur between the solute and solvent. mdpi.commdpi.com This information is critical for understanding solubility, crystal packing forces, and how the molecule might interact with a biological target like a protein binding site.

Theoretical Studies on Reaction Mechanisms and Transition States in Formation or Transformation

Computational chemistry can illuminate the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. For the synthesis of this compound, DFT calculations can be used to model proposed reaction pathways.

This involves locating the transition state (TS) structures, which are the energy maxima along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. By comparing the activation energies of different possible pathways, chemists can predict which mechanism is more likely to occur under specific conditions. This theoretical insight can be invaluable for optimizing reaction yields and minimizing the formation of unwanted byproducts. cuny.edu

Reaction Chemistry and Derivatization of 3 2,6 Difluoro 4 Iodophenyl Morpholine

Electrophilic Aromatic Substitution Reactions on the Difluoro-iodophenyl Moiety

The difluoro-iodophenyl ring of 3-(2,6-Difluoro-4-iodophenyl)morpholine presents a complex substrate for electrophilic aromatic substitution (SEAr) due to the competing directing effects of its substituents. The morpholine (B109124) group, being an N-aryl amine derivative, is a powerful activating group and is ortho-, para-directing. Conversely, the fluorine and iodine atoms are deactivating groups, yet they also direct incoming electrophiles to the ortho and para positions. wikipedia.org

The positions ortho to the strongly activating morpholine group (C2 and C6) are already substituted with fluorine atoms. The position para to the morpholine is occupied by the iodine atom. This leaves the C3 and C5 positions as potential sites for substitution. The electronic environment of the ring is a balance between the activating effect of the morpholine nitrogen and the deactivating, electron-withdrawing effects of the halogens.

Considering these factors, electrophilic substitution is most likely to occur at the C5 position. This position is ortho to the iodine atom and meta to the two fluorine atoms and the morpholine group. While the halogens deactivate the ring, their ortho-, para-directing influence would favor substitution at C5 (ortho to iodine). Studies on analogous structures, such as 2,6-dihaloacetanilides, have shown that nitration predominantly occurs at the position equivalent to C3 or C5 of the target molecule. researchgate.net

Typical electrophilic aromatic substitution reactions that could be explored include nitration, halogenation, and Friedel-Crafts reactions. However, the sterically hindered nature of the ring and the deactivating influence of the halogens may necessitate harsh reaction conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reagent/Conditions Electrophile Predicted Major Product
HNO₃ / H₂SO₄ NO₂⁺ 3-(2,6-Difluoro-4-iodo-5-nitrophenyl)morpholine
Br₂ / FeBr₃ Br⁺ 3-(5-Bromo-2,6-difluoro-4-iodophenyl)morpholine
CH₃COCl / AlCl₃ CH₃CO⁺ 3-(5-Acetyl-2,6-difluoro-4-iodophenyl)morpholine

Note: This table is predictive and based on established principles of electrophilic aromatic substitution.

Nucleophilic Reactions Involving the Morpholine Nitrogen

The nitrogen atom of the morpholine ring is a secondary amine and thus behaves as a nucleophile. It can readily participate in a variety of reactions to form new N-C, N-S, and N-N bonds. However, the nucleophilicity of the morpholine nitrogen in this specific compound is attenuated. The presence of the ether oxygen withdraws electron density from the nitrogen, making it less basic and less nucleophilic than a comparable piperidine. wikipedia.org This effect is further amplified by the strong electron-withdrawing nature of the 2,6-difluoro-4-iodophenyl ring.

Despite its reduced reactivity, the morpholine nitrogen can undergo several common transformations under appropriate conditions:

N-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base can introduce alkyl groups onto the nitrogen atom.

N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding N-acylmorpholine derivatives. This is often used to protect the nitrogen or to introduce specific functional groups.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, provides N-sulfonylated products.

Michael Addition: As a secondary amine, the morpholine can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

These reactions provide a straightforward method for modifying the properties of the molecule, for instance, to improve solubility or to attach linkers for further conjugation.

Transformations at the Iodine Atom (e.g., Cross-Coupling Reactions, Halogen Exchange)

The carbon-iodine bond is the most reactive site on the aromatic ring for many important synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. Aryl iodides are highly prized substrates for these reactions due to the high reactivity of the C-I bond, which readily undergoes oxidative addition to palladium(0) catalysts. wikipedia.orgorganic-chemistry.org This allows for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is a highly versatile method for synthesizing biaryl compounds or introducing alkyl or vinyl groups. libretexts.orgresearchgate.net

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, providing a powerful tool for constructing complex olefinic structures. organic-chemistry.orgyoutube.comnih.gov

Sonogashira Coupling: This involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to yield aryl-substituted alkynes. nih.govresearchgate.net

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl iodide with a primary or secondary amine. This allows for the synthesis of more complex aniline derivatives. wikipedia.orgorganic-chemistry.orglibretexts.org

Stille Coupling: Involves the reaction with an organotin compound to form a C-C bond. While effective, the toxicity of tin reagents has led to a preference for other methods like the Suzuki coupling.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System (Typical) Product Type
Suzuki-Miyaura R-B(OH)₂ Pd(PPh₃)₄, Base (e.g., Na₂CO₃) Aryl-R
Heck Alkene Pd(OAc)₂, Ligand (e.g., PPh₃), Base Aryl-Alkene
Sonogashira Terminal Alkyne Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) Aryl-Alkyne

Other Transformations:

Halogen Exchange: The iodine atom can be replaced with other halogens, such as bromine or chlorine, through reactions like the Finkelstein reaction, although this is more common for alkyl halides. organic-chemistry.orgwikipedia.orggoogle.com More relevant for aryl halides is metal-halogen exchange, where treatment with an organolithium reagent (e.g., n-BuLi) generates a highly reactive aryllithium species. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.

Carbonylation: In the presence of carbon monoxide and a suitable palladium catalyst, the aryl iodide can be converted into esters, amides, or carboxylic acids.

Regioselective and Stereoselective Functionalization Strategies

Regioselective Functionalization: Achieving regioselectivity in the further functionalization of this compound relies on exploiting the inherent reactivity of the different positions. As discussed in section 5.1, direct electrophilic attack on the aromatic ring is predicted to occur regioselectively at the C5 position. researchgate.net Alternatively, metal-halogen exchange at the C4 iodine atom provides a powerful regioselective route to functionalization at that specific site. The resulting aryllithium or aryl-Grignard reagent can react with a wide array of electrophiles, installing a new substituent precisely where the iodine atom was. Ortho-metalation, a common strategy for regioselective functionalization, is complicated in this molecule by the presence of the ortho-fluorine atoms. nih.gov

Stereoselective Functionalization: The parent molecule is achiral. Stereoselectivity becomes a consideration when introducing new chiral centers. This can be achieved through several strategies:

Asymmetric Synthesis of the Morpholine Ring: While the article focuses on the derivatization of the pre-formed compound, it is relevant to note that stereoselective syntheses of 3-aryl morpholines can be achieved, allowing access to enantiomerically pure starting materials. nih.govacs.orgresearchgate.net

Reactions at the Morpholine Ring: Introducing a substituent at the C2, C3, C5, or C6 positions of the morpholine ring can create one or more stereocenters. For example, deprotonation at a carbon alpha to the nitrogen followed by reaction with an electrophile could be performed stereoselectively using chiral ligands or auxiliaries.

Asymmetric Catalysis: Using chiral catalysts for the cross-coupling reactions described in section 5.3 can induce stereochemistry if the coupling partner or the resulting product is chiral.

Synthesis of Advanced Derivatives and Analogues for Structure-Reactivity Studies

Strategies for Generating Analogues:

Derivatization at C4 (via Iodine): A diverse array of substituents can be introduced at the C4 position using the cross-coupling reactions mentioned previously. For an SAR study, one might synthesize a series of analogues where the iodine is replaced with different aryl, heteroaryl, alkyl, or alkynyl groups. This would probe the importance of the substituent at this position for any observed activity. nih.govcore.ac.uk

Derivatization at the Morpholine Nitrogen: A series of N-alkyl or N-acyl derivatives can be synthesized to study how modifications at the nitrogen atom influence properties like solubility, metabolism, and biological target engagement.

Derivatization at C5 (via SEAr): Introducing small substituents like nitro or bromo groups at the C5 position would modulate the electronic properties of the aromatic ring, providing insight into the electronic requirements for activity.

Table 3: Example of a Synthetic Plan for an SAR Study

Modification Site Reaction Type Example Reagents Resulting Analogue Series Property to Study
C4-Iodo Position Suzuki Coupling Phenylboronic acid, Thiopheneboronic acid 4-Aryl/Heteroaryl derivatives Steric and electronic effects at C4
Morpholine Nitrogen N-Alkylation Methyl iodide, Ethyl bromide, Benzyl bromide N-Alkyl derivatives Influence of N-substituent size and lipophilicity

By synthesizing and evaluating such a matrix of compounds, a detailed understanding of the structure-reactivity relationships can be developed, guiding the design of analogues with optimized properties.

Exploration of Structure Activity Relationships Sar in Chemical and Material Systems

Theoretical Models of Molecular Recognition and Intermolecular Interactions

The theoretical understanding of how 3-(2,6-Difluoro-4-iodophenyl)morpholine interacts with its environment is rooted in the principles of molecular recognition and the nature of its intermolecular forces. The key structural features—the morpholine (B109124) ring, the difluorinated phenyl ring, and the iodine substituent—each contribute to a complex interaction potential.

Halogen Bonding Interactions and Their Influence on Supramolecular Assembly

A paramount feature of this compound is its capacity for halogen bonding. The iodine atom, rendered highly electrophilic by the electron-withdrawing effects of the adjacent fluorine atoms on the phenyl ring, can act as a potent halogen bond donor. This interaction involves the favorable electrostatic interaction between the positive region on the iodine atom (the σ-hole) and a halogen bond acceptor, such as a Lewis base.

In the context of supramolecular assembly, this directional and specific halogen bonding can guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. The strength of the halogen bond follows the trend I > Br > Cl > F, making the iodo-substituent a powerful tool in crystal engineering. The linearity of the C-I•••A (where A is the acceptor) bond angle is a characteristic feature that imparts a high degree of predictability to the resulting supramolecular architectures. For this compound, the nitrogen and oxygen atoms of the morpholine ring in neighboring molecules could potentially act as halogen bond acceptors, leading to the formation of extended networks.

Computational Ligand-Receptor Interaction Hypotheses (excluding specific biological targets)

In non-biological contexts, computational models can predict how this compound might interact with various chemical surfaces or within a crystal lattice. These hypotheses are based on calculating the molecule's electrostatic potential surface, which would highlight the electrophilic region on the iodine atom and the nucleophilic regions associated with the morpholine oxygen and nitrogen atoms.

Molecular dynamics simulations could further elucidate the preferred modes of interaction and the stability of potential supramolecular assemblies. These models would likely predict strong, directional interactions dominated by halogen bonding, supplemented by weaker hydrogen bonds involving the morpholine ring and π-π stacking interactions of the aromatic rings.

Quantitative Structure-Activity Relationships (QSAR) for Predicting Chemical Reactivity or Physical Properties

While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to predict its properties. A QSAR model for a series of related compounds would correlate structural descriptors with observed activities or properties.

For this compound, relevant descriptors would include:

Electronic descriptors: Hammett constants for the substituents, dipole moment, and partial atomic charges.

Steric descriptors: Molar refractivity, van der Waals volume, and specific substituent steric parameters.

Topological descriptors: Molecular connectivity indices and shape indices.

A hypothetical QSAR study could aim to predict properties such as solubility, melting point, or a specific measure of chemical reactivity, such as the rate constant for a given reaction. The data table below illustrates the kind of descriptors that would be used in such a model.

Descriptor TypeDescriptor ExampleValue (Hypothetical)Predicted Property
Electronicσp (Iodine)0.18Chemical Reactivity
ElectronicDipole Moment3.5 DSolubility
Stericvan der Waals Volume180 ųMelting Point
TopologicalWiener Index1250Boiling Point

Influence of Substituent Effects (Electronic, Steric) on Chemical Transformations

The substituents on the phenyl ring of this compound have a profound influence on its chemical reactivity.

Electronic Effects: The two fluorine atoms are strongly electron-withdrawing due to their high electronegativity. This has several consequences:

It decreases the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution and more susceptible to nucleophilic aromatic substitution.

It enhances the acidity of any C-H protons on the ring.

Crucially, it polarizes the C-I bond, increasing the positive electrostatic potential on the iodine atom and thus strengthening its halogen bonding capability.

Steric Effects: The ortho-fluorine atoms and the iodine atom at the para position create significant steric hindrance around the phenyl ring. This can influence the regioselectivity of reactions involving the ring and can affect the conformational preferences of the molecule. For instance, the steric bulk could hinder the approach of a large reagent to a particular site. The iodine atom itself is large and polarizable, which can also lead to favorable London dispersion force interactions.

Stereochemical Implications in Compound Interactions and Reactivity

The morpholine ring in this compound typically adopts a chair conformation, which is its most stable arrangement. The substituent at the 3-position of the morpholine ring can exist in either an axial or an equatorial position. The equilibrium between these two conformers can be influenced by non-covalent interactions.

Furthermore, the carbon atom at the 3-position of the morpholine ring is a chiral center, meaning that this compound can exist as a pair of enantiomers ((R)- and (S)-isomers). The specific stereochemistry can have a significant impact on the compound's interactions in a chiral environment, leading to different packing arrangements in the solid state (e.g., racemic compound vs. conglomerate) and potentially different reactivity with other chiral molecules. The precise orientation of the substituted phenyl group will differ between the two enantiomers, which can be critical for molecular recognition processes.

Development of Computational Tools for SAR Prediction and Optimization in Non-Biological Contexts

The prediction and optimization of the properties of molecules like this compound in non-biological systems are increasingly reliant on advanced computational tools. Software packages that can accurately model non-covalent interactions, particularly halogen bonding, are essential.

The development of force fields specifically parameterized to handle halogen bonding allows for more accurate molecular mechanics and molecular dynamics simulations of supramolecular assemblies. Quantum mechanical methods, such as Density Functional Theory (DFT), are used to provide high-accuracy calculations of interaction energies and to validate the results from faster, more approximate methods.

These computational tools can be used to screen virtual libraries of related compounds to identify candidates with optimized properties for applications in materials science, for example, by predicting crystal packing and solid-state properties. This in silico approach accelerates the design and discovery of new functional materials.

Potential Research Applications in Chemical Sciences and Materials

Utility as a Synthetic Intermediate for Complex Organic Molecules

There are no documented instances of 3-(2,6-Difluoro-4-iodophenyl)morpholine being used as a synthetic intermediate in the preparation of more complex organic molecules.

Development as a Chemical Probe for Fundamental Mechanistic Studies (e.g., enzyme kinetics in vitro)

No studies have been found that explore the development or use of this compound as a chemical probe for investigating enzyme kinetics or other fundamental mechanistic pathways.

Role in Ligand Design for Catalysis or Coordination Chemistry

There is no available research on the design or use of this compound as a ligand in catalysis or coordination chemistry.

Exploration in Advanced Materials Science (e.g., conductive polymers, optoelectronic applications)

No exploration of this compound in the context of advanced materials science, such as in the development of conductive polymers or for optoelectronic applications, has been reported.

Contributions to Analytical Method Development (e.g., as a standard or reagent)

There is no evidence to suggest that this compound has been utilized in the development of analytical methods, either as a standard or a reagent.

Future Directions and Emerging Research Perspectives

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Predictive Modeling of Properties: Machine learning models can be trained to predict various physicochemical and biological properties of molecules. For 3-(2,6-Difluoro-4-iodophenyl)morpholine, these models could estimate its solubility, lipophilicity, and potential bioactivity based on its structural features. This predictive capability would allow researchers to prioritize its investigation for specific applications.

A summary of potential AI and ML applications is presented in the table below:

Application AreaSpecific Task for this compoundPotential Impact
Synthesis Design Proposing novel retrosynthetic pathways.Accelerated discovery of efficient synthetic routes.
Optimizing reaction conditions (e.g., catalyst, solvent, temperature).Increased reaction yields and reduced byproducts.
Property Prediction Estimating physicochemical properties (e.g., solubility, logP).Prioritization for specific applications (e.g., materials science, medicinal chemistry).
Predicting potential biological activity or toxicity.Early-stage assessment for drug discovery programs.

Exploration of Photoredox Catalysis for Novel Transformations

Photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. princeton.eduresearchgate.net The iodo-substituent on the phenyl ring of this compound serves as a versatile handle for a variety of photoredox-mediated transformations.

Carbon-Carbon and Carbon-Heteroatom Bond Formation: The carbon-iodine bond can be readily activated by a photocatalyst to generate an aryl radical. This reactive intermediate can then participate in a range of coupling reactions to form new C-C, C-N, C-O, and C-S bonds. For instance, coupling with alkenes, alkynes, or other aromatic systems could lead to the synthesis of more complex molecular architectures.

Late-Stage Functionalization: Photoredox catalysis is particularly well-suited for the late-stage functionalization of complex molecules. princeton.edu This would allow for the rapid diversification of the this compound scaffold, enabling the synthesis of a library of analogues for structure-activity relationship studies.

Potential photoredox-catalyzed reactions for this compound are outlined below:

Reaction TypeCoupling PartnerPotential Product Class
C-C Coupling Alkenes, Alkynes, Aryl boronic acidsExtended conjugated systems, biaryls
C-N Coupling Amines, AmidesAnilines, N-aryl amides
C-O Coupling Alcohols, PhenolsAryl ethers
C-S Coupling ThiolsAryl sulfides

Development of Advanced Analytical Techniques for Real-time Monitoring of Reactions

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. Advanced analytical techniques can be employed to optimize the synthesis of this compound and to study its subsequent transformations.

In-situ Spectroscopic Methods: Techniques such as in-situ Raman and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information on the concentrations of reactants, products, and intermediates without the need for sample extraction. nottingham.ac.ukmdpi.comnist.gov For example, Raman spectroscopy could be used to monitor the vibrational modes of the C-I bond, providing a direct measure of the consumption of the starting material.

Hyphenated Analytical Techniques: The combination of separation techniques with spectroscopic detection, known as hyphenated techniques, offers enhanced sensitivity and selectivity for the analysis of complex reaction mixtures. rsisinternational.orgnih.goviipseries.orgiosrjournals.orgajpaonline.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for identifying and quantifying the components of a reaction mixture, including trace impurities.

The following table summarizes the application of advanced analytical techniques:

Analytical TechniqueInformation GainedApplication in the study of this compound
In-situ Raman Spectroscopy Real-time concentration of reactants and products, detection of intermediates.Optimization of synthesis, kinetic studies of subsequent reactions.
In-situ NMR Spectroscopy Structural elucidation of intermediates, quantitative analysis of reaction components.Mechanistic investigations, reaction profiling.
LC-MS / GC-MS Identification and quantification of all components in a reaction mixture.Impurity profiling, final product characterization.

Mechanistic Elucidation of Unexpected Reactivity Patterns

The electronic properties of the difluoro-iodophenyl group may give rise to unexpected reactivity patterns. A thorough mechanistic investigation of reactions involving this compound will be crucial for understanding and predicting its chemical behavior.

Ipso-Substitution Reactions: In highly substituted aromatic systems, electrophilic or nucleophilic attack can occur at a substituted position, leading to the displacement of a substituent other than hydrogen. This phenomenon, known as ipso-substitution, could be a potential reaction pathway for this compound under certain conditions. libretexts.orgresearchgate.net

Computational Studies: Density Functional Theory (DFT) calculations can be employed to model the reaction pathways and transition states of potential reactions. nih.gov These computational studies can provide valuable insights into the feasibility of different reaction mechanisms and help to explain any observed unexpected reactivity.

Design of Next-Generation Analogues for Enhanced Chemical Performance or Specific Material Properties

The core structure of this compound can be systematically modified to create next-generation analogues with tailored properties for specific applications.

Structure-Property Relationship Studies: By synthesizing a series of analogues with variations in the substitution pattern of the phenyl ring or modifications to the morpholine (B109124) moiety, it is possible to establish structure-property relationships. nih.govnih.govresearchgate.net This would allow for the rational design of molecules with optimized properties, such as enhanced fluorescence, specific binding affinity to a biological target, or improved thermal stability.

Functional Materials: The unique electronic and structural features of fluorinated aromatic compounds make them attractive building blocks for functional materials. man.ac.ukmdpi.com Analogues of this compound could be designed and synthesized for applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components of liquid crystals. The introduction of extended π-conjugated systems via the iodo-position could lead to novel optoelectronic materials. chemrxiv.org

The table below outlines potential design strategies for next-generation analogues:

Modification StrategyTarget PropertyPotential Application
Substitution on the phenyl ring Tune electronic properties (HOMO/LUMO levels)Organic electronics
Modification of the morpholine ring Alter solubility and bioavailabilityMedicinal chemistry
Introduction of extended conjugation Enhance fluorescence quantum yieldFluorescent probes, OLEDs
Polymerization Create novel polymeric materialsAdvanced materials with unique thermal or mechanical properties

Q & A

Q. What are the optimal synthetic routes for preparing 3-(2,6-Difluoro-4-iodophenyl)morpholine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For morpholine derivatives, a common approach is reacting halogenated aryl precursors with morpholine under basic conditions. For example, 2-(4-Chlorophenyl)morpholine is synthesized via reaction of 4-chlorophenylamine with ethylene oxide using NaOH as a catalyst . Adjusting temperature (e.g., 80–120°C), solvent polarity (DMF, THF), and stoichiometry of iodine sources (e.g., NaI/KI) can optimize yield. Purification via column chromatography or recrystallization is critical to isolate the iodinated product.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substitution patterns on the aryl ring and morpholine moiety. Fluorine peaks appear as distinct doublets due to coupling with adjacent protons .
  • HPLC-MS : Validates purity and molecular weight, especially for iodine-containing compounds (e.g., [M+H]+^+ at ~352 g/mol) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, though iodine’s heavy atom effect may complicate data collection .

Q. How does the presence of iodine and fluorine substituents affect the compound’s solubility and stability?

  • Methodological Answer :
  • Solubility : Fluorine enhances lipophilicity, while iodine increases molecular weight, reducing solubility in polar solvents. Use DMSO or dichloromethane for dissolution .
  • Stability : Iodine’s susceptibility to photodegradation necessitates storage in amber vials under inert gas. Fluorine’s electron-withdrawing effect stabilizes the aryl ring against electrophilic attack .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity trends in cross-coupling reactions involving this compound?

  • Methodological Answer : Contradictions arise from competing electronic effects: fluorine’s electron-withdrawal activates the aryl iodide for Suzuki-Miyaura coupling, but steric hindrance from the 2,6-difluoro substitution slows transmetalation. Use bulky ligands (e.g., SPhos) and elevated temperatures (100°C) to mitigate steric effects . Kinetic studies via 19F^{19}\text{F} NMR can track intermediates .

Q. How can computational modeling predict the regioselectivity of electrophilic substitution on the morpholine-aryl scaffold?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions. For this compound, fluorine directs electrophiles to the para position relative to iodine. Compare HOMO/LUMO maps with experimental data (e.g., nitration or bromination outcomes) .

Q. What strategies mitigate decomposition during long-term storage of iodinated morpholine derivatives?

  • Methodological Answer :
  • Additives : Stabilize with radical scavengers (e.g., BHT) to prevent iodine loss via homolytic cleavage.
  • Packaging : Store under argon in light-resistant containers at −20°C. Monitor degradation via periodic TLC/HPLC (retention time shifts indicate breakdown) .

Key Considerations for Experimental Design

  • Contradiction Resolution : When reactivity data conflicts with computational predictions, validate via isotopic labeling (e.g., 125I^{125}\text{I} tracer studies) .
  • Advanced Characterization : Use time-resolved FTIR to monitor reaction intermediates in situ .

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